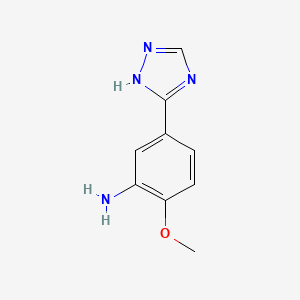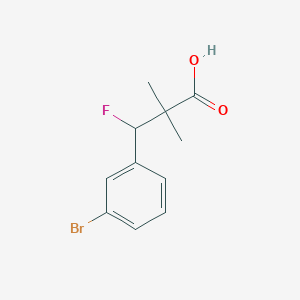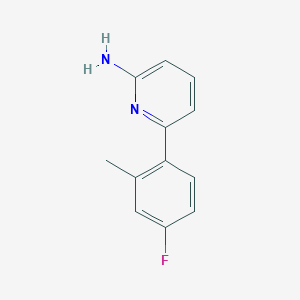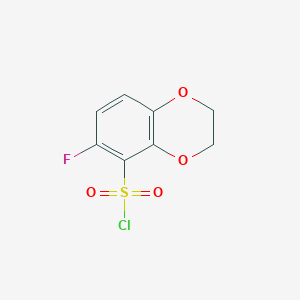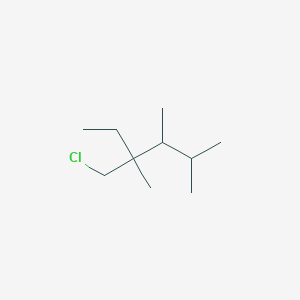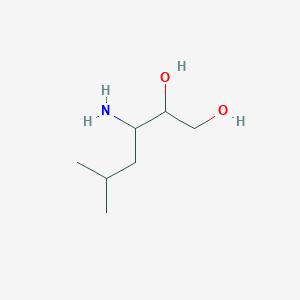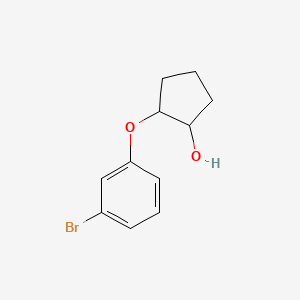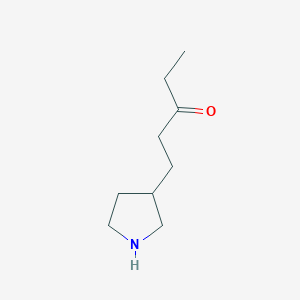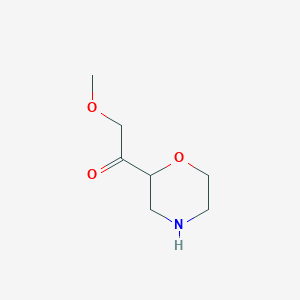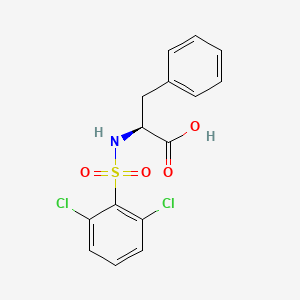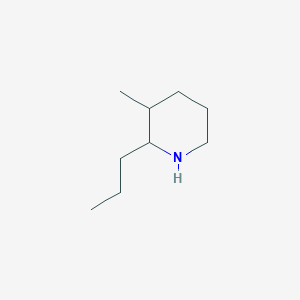
3-Methyl-2-propylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-propylpiperidine is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-propylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of imines followed by cyclization. For instance, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for piperidine derivatives, including this compound, often involve hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and widely used in large-scale production due to its cost-effectiveness and high yield.
化学反応の分析
Types of Reactions: 3-Methyl-2-propylpiperidine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Reduction of imines to amines.
Substitution: Nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated piperidines.
科学的研究の応用
3-Methyl-2-propylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-2-propylpiperidine involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2-Propylpiperidine: Another piperidine derivative with similar structural properties.
N-Methylpiperidine: Differing by the presence of a methyl group on the nitrogen atom.
Piperidine: The parent compound with a simpler structure.
Uniqueness: 3-Methyl-2-propylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural modifications can lead to variations in reactivity, stability, and biological activity compared to other piperidine derivatives .
特性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC名 |
3-methyl-2-propylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9-8(2)6-4-7-10-9/h8-10H,3-7H2,1-2H3 |
InChIキー |
YWONHAVCGANMBH-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(CCCN1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


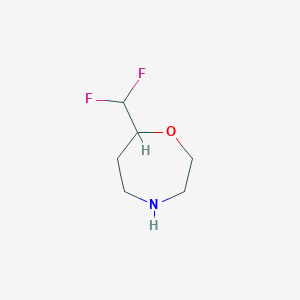
![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
